molecular formula C10H13NO2 B093819 4'-Hydroxybutyranilide CAS No. 101-91-7

4'-Hydroxybutyranilide

Cat. No.: B093819
CAS No.: 101-91-7
M. Wt: 179.22 g/mol
InChI Key: KESXDDATSRRGAH-UHFFFAOYSA-N
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Description

Historical Context of Related Compounds and Their Significance

The scientific journey of 4'-Hydroxybutyranilide is best understood through the historical lens of its parent family, the butyranilide derivatives.

Early investigations into butyranilide and its derivatives were primarily rooted in fundamental organic chemistry, exploring their synthesis and basic reactivity. These foundational studies, often dating back to the late 19th and early 20th centuries, laid the groundwork for understanding the amide linkage and the influence of various substituents on the phenyl ring. While specific early research on this compound is not extensively documented, the broader class of anilides was recognized for its utility in chemical synthesis and as intermediates in the dye industry.

The evolution of butyranilide structures within pharmaceutical sciences has been a dynamic process, driven by the quest for new therapeutic agents. The anilide scaffold has proven to be a versatile template for drug design, leading to the development of a wide array of medications with diverse pharmacological activities. For instance, modifications to the basic anilide structure have yielded compounds with local anesthetic, antiarrhythmic, and antipsychotic properties. This evolution has been guided by the principles of structure-activity relationship (SAR) studies, where systematic changes to the molecule are made to enhance efficacy and reduce toxicity. The exploration of butyranilide derivatives continues in the search for novel drug candidates for various conditions. smolecule.com

Rationale for Contemporary Research on this compound

Contemporary research interest in this compound is fueled by a combination of factors, including its potential biological activities and its role as a metabolite of other compounds. The presence of both a hydroxyl group and an amide linkage suggests the potential for antioxidant and other biological activities. ontosight.ai

A primary driver for the current focus on this compound is the need to fill existing knowledge gaps. ueg.eu While the compound has been identified, a comprehensive understanding of its pharmacological and toxicological profile is lacking. Key unmet scientific questions include:

What is the full spectrum of its biological activity?

What are its specific molecular targets?

How is it metabolized and eliminated from biological systems?

What is its potential for drug-drug interactions?

Answering these questions is crucial for determining the compound's potential as a therapeutic agent or understanding its impact as a metabolite of other xenobiotics.

Research into this compound offers significant opportunities for novel academic contributions. A thorough investigation of its properties could lead to the discovery of new biological pathways and mechanisms of action. Furthermore, understanding its synthesis and reactivity could pave the way for the development of new derivatives with enhanced therapeutic properties. nih.gov The study of this compound also contributes to the broader understanding of the structure-activity relationships within the anilide class of molecules.

Scope and Objectives of Research on this compound

The scope of research on this compound is expanding, with clear objectives aimed at elucidating its chemical and biological characteristics. uonbi.ac.keenago.comgradcoach.comresearchgate.net Key research objectives include:

To develop efficient and scalable synthetic routes for this compound to ensure a reliable supply for research purposes.

To fully characterize its physicochemical properties , including solubility, stability, and pKa.

To investigate its in vitro and in vivo pharmacological effects across a range of biological assays and animal models.

To identify its molecular targets and mechanisms of action using techniques such as proteomics and molecular docking.

To evaluate its metabolic fate and pharmacokinetic profile to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Achieving these objectives will provide a comprehensive scientific foundation for any future development of this compound or its derivatives for therapeutic or other applications.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS Number 101-91-7
Appearance White to off-white crystalline powder
Melting Point 129-131 °C
Boiling Point 356.7±32.0 °C at 760 mmHg
Solubility Soluble in ethanol, methanol, and other organic solvents; sparingly soluble in water.
pKa 9.99±0.25

Properties

IUPAC Name

N-(4-hydroxyphenyl)butanamide
Source PubChem
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InChI

InChI=1S/C10H13NO2/c1-2-3-10(13)11-8-4-6-9(12)7-5-8/h4-7,12H,2-3H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESXDDATSRRGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059241
Record name Butanamide, N-(4-hydroxyphenyl)-
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

101-91-7
Record name N-(4-Hydroxyphenyl)butanamide
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Record name 4'-Hydroxybutyranilide
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Record name Butanamide, N-(4-hydroxyphenyl)-
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Record name 4'-hydroxybutyranilide
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Record name 4'-HYDROXYBUTYRANILIDE
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Synthetic Methodologies for 4 Hydroxybutyranilide and Analogs

Established Synthetic Pathways of 4'-Hydroxybutyranilide

The synthesis of this compound, also known as N-(4-hydroxyphenyl)butanamide, can be achieved through several established routes. These methods include traditional chemical reactions and more contemporary, streamlined procedures that offer improved efficiency.

Conventional Chemical Synthesis Routes

The most conventional and straightforward method for synthesizing this compound is the N-acylation of p-aminophenol. This reaction involves treating p-aminophenol with a suitable butyrylating agent.

The typical reagents and conditions for this transformation are outlined below:

Reactant 1Reactant 2Catalyst/ConditionsProduct
p-AminophenolButyryl chlorideA base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.This compound
p-AminophenolButyric anhydride (B1165640)Often heated or with an acid catalyst.This compound

This type of acylation is a fundamental transformation in organic chemistry. However, challenges can arise, including the potential for O-acylation of the phenolic hydroxyl group and the formation of colored impurities, particularly if the reaction conditions are not carefully controlled. google.com The process for the analogous compound, N-acetyl-para-aminophenol (APAP), often involves acylation with acetic anhydride. google.com

Exploration of Alternative Synthetic Procedures

In the quest for more efficient, economical, and environmentally friendly synthetic methods, researchers have explored alternative procedures that deviate from the conventional multi-step, isolation-heavy processes. These include one-pot syntheses and multicomponent reactions.

One-pot synthesis, a strategy where reactants undergo successive chemical reactions in a single reactor, offers significant advantages by avoiding lengthy separation processes and the purification of intermediate compounds. mdpi.com Several one-pot strategies are conceptually applicable to the synthesis of this compound and its N-aryl amide relatives.

One such approach involves the direct conversion of nitro-arenes into N-aryl amides. This two-step, one-pot protocol uses trichlorosilane (B8805176) for the metal-free reduction of a nitro group to generate an N-silylated amine in situ. This intermediate is then reacted with an anhydride to form the final amide product. nih.gov Applying this to this compound would involve starting with p-nitrophenol.

Another innovative one-pot method allows for the transformation of phenols into anilines via a Smiles rearrangement, which can then be acylated in the same pot. researchgate.net Furthermore, N-arylamides can be synthesized in one pot from aldoximes and aryl halides using a copper oxide catalyst, showcasing the versatility of modern synthetic methods. acs.org

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot operation. tcichemicals.comtandfonline.com These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of complex molecules from simple building blocks. tcichemicals.comresearchgate.net

For the synthesis of analogs of this compound, the Ugi four-component reaction (U-4CR) is a particularly powerful tool. The classic Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. acs.orgnih.govacs.org To generate a library of this compound analogs, one could use p-aminophenol as the amine component and butyraldehyde (B50154) as the aldehyde component. By systematically varying the carboxylic acid and isocyanide inputs, a diverse range of structurally related amides can be produced.

Table 1: Ugi Reaction for Synthesis of this compound Analogs

Component 1 (Amine) Component 2 (Aldehyde) Component 3 (Carboxylic Acid) Component 4 (Isocyanide) Potential Analog Structure
p-Aminophenol Butyraldehyde Acetic Acid Cyclohexyl isocyanide An analog with a modified amide side chain.
p-Aminophenol Butyraldehyde Propionic Acid tert-Butyl isocyanide An analog with different alkyl groups on the side chains.

The flexibility of the Ugi reaction allows for the incorporation of a wide variety of functional groups, making it an ideal strategy for creating compound libraries for drug discovery and material science applications. rsc.org Variations like the Ugi-Smiles reaction, which can trap the reaction intermediate with phenols, further expand the synthetic possibilities. nih.gov

Synthesis of this compound Analogs and Derivatives

The design and synthesis of analogs and derivatives of a lead compound like this compound are central to medicinal chemistry and materials science. The goal is typically to enhance desired properties or introduce new functionalities.

Design Principles for Structural Modification

The structural modification of a bioactive compound is guided by established medicinal chemistry principles to optimize its biological activity and pharmacokinetic profile. mdpi.com

Key design strategies applicable to this compound include:

Bioactive Substructure Combination: This principle involves splicing together known bioactive scaffolds. jst.go.jpsioc-journal.cn For instance, the butyranilide core could be combined with other pharmacophores known to possess specific biological activities.

Privileged Fragment Replacement: This strategy involves replacing parts of the molecule with "privileged structures" that are known to bind to certain biological targets. The hydroxyphenyl ring or the butyryl group could be modified or replaced entirely. mdpi.com

Structural Simplification: Complex natural products are often simplified to create more synthetically accessible analogs that retain the key pharmacophoric features. While this compound is relatively simple, this principle can be applied to its more complex derivatives. mdpi.com

Late-Stage Functionalization: This involves introducing functional handles (e.g., alkynes, azides) onto the core structure of a bioactive molecule in the final steps of a synthesis. This allows for the easy creation of conjugates, for example, for use in biochemical studies or as targeted drug delivery systems. nih.gov The amide N-H bond, though typically stable, can be functionalized under specific catalytic conditions. nih.gov

The amide bond itself is a critical element in drug design. Its stability and ability to act as both a hydrogen bond donor and acceptor can significantly influence a molecule's absorption, distribution, and metabolism. mdpi.com Therefore, modifications to the amide linkage in this compound or its replacement with bioisosteres are important considerations in analog design.

Targeted Derivatization Strategies for Research Enhancement

Derivatization is a key strategy to modify the properties of this compound for various research applications, including enhancing analytical signals and investigating structure-activity relationships. researchgate.netnih.gov These modifications can target the hydroxyl group, the amide linkage, or the aromatic ring.

The hydroxyl group of this compound is a common site for derivatization. researchgate.net Acylation reactions, for instance, can be employed to introduce various functional groups. A notable example is the acetylation of this compound to form an intermediate, which can then be further modified. Controlling reaction conditions, such as maintaining a low temperature (0–5°C) and using a specific stoichiometry of reagents like acetic anhydride, is crucial to prevent side reactions like diacetylation.

Other derivatization techniques for hydroxyl groups include reactions with:

Acyl chlorides and organic anhydrides : These reagents are commonly used to form esters. researchgate.netnih.gov

Isocyanates : These react with hydroxyl groups to form carbamates. researchgate.netnih.gov

Chloroformates : Fluoroalkyl chloroformates, for example, can react with secondary hydroxyl groups under anhydrous conditions to form mixed carbonates, a reaction useful for gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov

These derivatization methods often aim to introduce a chromophore or fluorophore to enhance detection in techniques like high-performance liquid chromatography (HPLC) or to add an ionizable group for better sensitivity in mass spectrometry (MS). researchgate.netnih.gov

The amide group in this compound offers another site for chemical modification. libretexts.org While amides are generally stable due to resonance, they can be modified under specific conditions. emorychem.science

Strategies for amide modification include:

Hydrolysis : Amides can be hydrolyzed to their corresponding carboxylic acids and amines under acidic or basic conditions. libretexts.org

Reduction : Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can convert amides to amines. libretexts.org This method is a general approach for synthesizing primary, secondary, and tertiary amines. libretexts.org

Bioisosteric Replacement : In medicinal chemistry, the amide bond can be replaced by other functional groups, known as bioisosteres, to improve properties like metabolic stability. nih.gov Examples of amide bioisosteres include 1,2,3-triazoles and 1,2,4-oxadiazoles. nih.gov

Condensation Reactions : The formation of the amide bond itself is a key synthetic step. This is often achieved through the reaction of a carboxylic acid and an amine, frequently facilitated by a coupling agent. numberanalytics.com Highly reactive acid chlorides are also effective for synthesizing amides from amines. numberanalytics.com

The stability of the amide bond is a significant factor in the chemistry of these molecules, making its selective modification a continuing area of research. emorychem.science

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents. ualberta.camakingmolecules.com The existing hydroxyl and amide groups on the ring influence the position and rate of these substitutions.

Common electrophilic aromatic substitution reactions include:

Halogenation : The introduction of halogen atoms (e.g., bromine, chlorine) typically requires a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). ualberta.cauoanbar.edu.iq

Nitration : The addition of a nitro group (–NO₂) is usually accomplished using a mixture of nitric acid and sulfuric acid. makingmolecules.comkarazin.ua

Sulfonation : This reaction introduces a sulfonic acid group (–SO₃H) and is carried out with fuming sulfuric acid or sulfur trioxide in sulfuric acid. makingmolecules.comuoanbar.edu.iq This reaction is notably reversible. uoanbar.edu.iq

Friedel-Crafts Acylation and Alkylation : These reactions introduce acyl and alkyl groups, respectively, using an acyl halide or alkyl halide and a Lewis acid catalyst. lkouniv.ac.in

The directing effects of the substituents already on the benzene (B151609) ring determine the regioselectivity of these reactions, guiding incoming electrophiles to specific positions (ortho, meta, or para). makingmolecules.comkarazin.ua

Stereoselective Synthesis of this compound Isomers

The synthesis of specific stereoisomers of this compound analogs is crucial when chirality is a factor in their intended application. Stereoselective synthesis aims to produce a single or a desired ratio of diastereomers or enantiomers. youtube.combeilstein-journals.org

Key approaches to achieve stereoselectivity include:

Chiral Catalysts and Reagents : The use of chiral catalysts or reagents can create a chiral environment that favors the formation of one stereoisomer over another. mdpi.com

Substrate Control : The existing stereocenters in a molecule can influence the stereochemical outcome of subsequent reactions. beilstein-journals.org For example, chelation-controlled additions can lead to high diastereoselectivity. nih.gov

Kinetic Resolution : This technique separates a mixture of enantiomers by reacting them with a chiral reagent that reacts faster with one enantiomer.

Diastereoselective Reactions : Reactions like the aldol (B89426) reaction can be controlled to produce specific diastereomers (e.g., syn or anti). youtube.com

The synthesis of chiral amine derivatives, which could be precursors to certain this compound analogs, often involves stereoselective methods. beilstein-journals.org For instance, the reduction of a ketone can be performed with specific reagents to yield either the axial or equatorial alcohol with high diastereoselectivity. beilstein-journals.org The characterization of the resulting stereoisomers often relies on techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the relative and absolute stereochemistry. beilstein-journals.orgmdpi.com

Purity and Characterization in Synthetic Research

Ensuring the purity and confirming the structure of synthesized compounds like this compound and its analogs are critical steps in synthetic research. nih.gov This is typically achieved through a combination of purification techniques and spectroscopic analysis.

A suite of spectroscopic methods is employed to determine the chemical structure of synthetic products. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. nih.govnih.gov NMR is also invaluable for determining the stereochemistry of molecules. beilstein-journals.orgmdpi.com

Mass Spectrometry (MS) : MS provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural elucidation. nih.govnih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful for analyzing derivatized compounds. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.govspectroscopyonline.com For example, the IR spectrum of a compound like this compound would show characteristic absorptions for the O-H stretch of the hydroxyl group, the N-H stretch and C=O stretch (Amide I band) of the amide group. nih.govresearchgate.net

Raman Spectroscopy : This technique provides complementary vibrational information to IR spectroscopy and can be used for both qualitative and quantitative analysis of chemical composition and molecular structure. researchgate.netotago.ac.nz

Together, these spectroscopic techniques provide a comprehensive picture of the synthesized molecule, confirming its identity and purity. nih.gov

Chromatographic Techniques for Purity Assessment

The purity of this compound and its analogs is a critical parameter, particularly for its application in research and as a pharmaceutical intermediate. Chromatographic techniques are the cornerstone for assessing the purity of these compounds, offering high-resolution separation of the target compound from starting materials, by-products, and degradation products. High-Performance Liquid Chromatography (HPLC) is the most prevalent method due to its versatility, sensitivity, and reproducibility. medicinescience.orgorgsyn.org

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. atamanchemicals.com For the analysis of this compound, reversed-phase HPLC (RP-HPLC) is typically employed. In this mode, a non-polar stationary phase, most commonly a C18 (octadecylsilyl) bonded silica, is used in conjunction with a polar mobile phase.

The mobile phase composition is a critical factor in achieving optimal separation. A typical mobile phase for the analysis of moderately polar compounds like this compound consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. ejgm.co.uk The ratio of these solvents can be adjusted to control the retention time of the analyte. To ensure good peak shape and reproducibility, especially for phenolic compounds, the mobile phase is often acidified with a small amount of an acid like phosphoric acid or trifluoroacetic acid (TFA). sielc.comrsc.org This suppresses the ionization of the phenolic hydroxyl group, leading to sharper and more symmetrical peaks.

Detection is most commonly achieved using an ultraviolet-visible (UV-Vis) or a photodiode array (PDA) detector. ejgm.co.ukturkjps.org The aromatic nature of this compound allows for strong UV absorbance, providing high sensitivity. A PDA detector offers the additional advantage of acquiring the entire UV spectrum for each peak, which can be invaluable for peak purity assessment and identification of impurities. chromatographyonline.com By comparing the spectra across a single peak, co-eluting impurities can often be detected. chromatographyonline.com

The table below outlines a typical set of HPLC conditions that could be used for the purity assessment of this compound.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

Parameter Condition
Column C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile
Gradient Isocratic or Gradient elution (e.g., 60:40 A:B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detector | UV at 254 nm |

Method validation is a crucial aspect of ensuring the reliability of the purity assessment. Key validation parameters include linearity, precision (repeatability and intermediate precision), accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). ejgm.co.uk

For instance, a study on a related compound, 3'-Acetyl-4'-hydroxybutyranilide, utilized a reverse-phase HPLC method with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com Another example, for the analysis of caffeine, employed a C18 column with a mobile phase of water, methanol, and acetonitrile (84:1:15 v/v/v) and PDA detection at 254 nm. ejgm.co.uk These examples highlight the common approaches that are readily adaptable for the quality control of this compound.

In addition to HPLC, other chromatographic techniques such as Thin Layer Chromatography (TLC) can be used for rapid, qualitative assessment of purity. For more complex separations or for the identification of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed, providing both chromatographic separation and mass spectral data for structural elucidation. nih.gov

Biological Activity and Pharmacological Investigations of 4 Hydroxybutyranilide

In Vitro Studies of 4'-Hydroxybutyranilide

In vitro studies, which are conducted in controlled laboratory settings outside of a living organism, are crucial for elucidating the fundamental interactions of a chemical compound with biological targets. wikipedia.org These experiments, often utilizing cultured cells or isolated proteins, allow for precise control over experimental variables, enabling a detailed examination of molecular mechanisms. wikipedia.orgelifesciences.org For this compound, a comprehensive understanding of its pharmacological profile would begin with such studies. However, a review of publicly available scientific literature indicates a significant lack of specific in vitro data for this particular compound. While the subsequent sections outline key areas of pharmacological investigation, specific research detailing the activity of this compound is not extensively documented.

Receptor Binding Affinities and Ligand Interactions

Receptor binding affinity is a measure of the strength of the interaction between a ligand—a molecule like a drug or neurotransmitter—and its receptor. nih.gov This affinity is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), where lower values indicate a stronger binding interaction. elifesciences.orgwikipedia.org The interaction is governed by various non-covalent forces, including hydrogen bonds, electrostatic interactions, and hydrophobic contacts, which determine the specificity and stability of the ligand-receptor complex. arxiv.org These interactions are fundamental to a drug's ability to elicit a physiological response. frontiersin.org

Interactive Data Table: Receptor Binding Affinities of this compound

The table below is intended to display receptor binding affinity data. Due to the lack of specific experimental results for this compound in the public domain, it remains unpopulated.

Receptor TargetBinding Affinity (Ki, nM)Binding Affinity (IC50, nM)Assay Type
No Data AvailableNo Data AvailableNo Data AvailableNo Data Available
No Data AvailableNo Data AvailableNo Data AvailableNo Data Available

Enzyme Modulation and Inhibition Studies

Enzyme modulation refers to the process by which a molecule, known as a modulator, alters the activity of an enzyme. libretexts.org This can involve either inhibition, which decreases enzyme activity, or activation. Inhibition can be reversible or irreversible and is further classified as competitive (binding to the active site) or non-competitive (binding to an allosteric site). libretexts.org The potency of an enzyme inhibitor is commonly expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by half. wikipedia.org

Pharmacological profiling of a compound like this compound would include assays against a wide range of enzymes to identify potential therapeutic targets or off-target effects. At present, specific data from in vitro studies on the enzyme modulation or inhibition profile of this compound is not available in the surveyed literature.

Interactive Data Table: Enzyme Inhibition Profile of this compound

This table is designed to show enzyme inhibition data. As no specific data for this compound has been found, the table is presented without entries.

EnzymeInhibition TypeIC50 (µM)
No Data AvailableNo Data AvailableNo Data Available
No Data AvailableNo Data AvailableNo Data Available
Neurotransmitter System Interactions

Neurotransmitter systems rely on a delicate balance of synthesis, release, receptor binding, and re-uptake of signaling molecules like GABA, glutamate, dopamine, and serotonin. wikipedia.org Many pharmacological agents act by interacting with the enzymes and transporters that regulate these processes. wikipedia.org For instance, inhibiting the enzymes that break down neurotransmitters or the transporters that remove them from the synapse can enhance neurotransmission.

An investigation into this compound would assess its effects on key enzymes and transporters within various neurotransmitter systems. There is currently a lack of specific published research detailing these interactions for this compound.

GABA Uptake Inhibition Mechanisms

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. sigmaaldrich.combiorxiv.org Its action is terminated by its removal from the synaptic cleft by GABA transporters (GATs). wikipedia.orgsigmaaldrich.com There are four main types of GATs: GAT1, GAT2, GAT3, and BGT1. frontiersin.org Inhibiting these transporters increases the extracellular concentration of GABA, enhancing inhibitory signaling. wikipedia.orgnih.gov This mechanism is a target for anticonvulsant drugs. biorxiv.org The inhibition mechanism involves the inhibitor binding to the transporter protein, blocking its ability to reabsorb GABA. nih.gov

While the inhibition of GABA uptake is a well-established pharmacological strategy, in vitro studies specifically quantifying the potency (e.g., IC50 values) of this compound against different GABA transporter subtypes have not been identified in the reviewed literature.

Cellular Signaling Pathway Interrogations

Cellular signaling pathways are complex cascades of molecular events that transmit a signal from a cell's surface to its interior, ultimately resulting in a specific cellular response. nih.gov When a ligand binds to a receptor, it can trigger the production of second messengers, such as cyclic AMP (cAMP), which then activate downstream proteins like kinases. wikipedia.orgnih.gov Interrogating these pathways involves studying how a compound affects these various steps to understand its full mechanism of action.

A complete pharmacological workup of this compound would include such investigations. However, studies specifically examining the effects of this compound on intracellular signaling cascades are not documented in the available scientific literature.

cAMP Modulation

Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger synthesized from ATP by the enzyme adenylyl cyclase. wikipedia.orgnih.gov It plays a critical role in numerous physiological processes by activating protein kinase A (PKA), which in turn phosphorylates various target proteins, altering their activity. wikipedia.orgplos.org The cAMP signaling pathway is a common target for drugs. nih.gov Modulation of this pathway can involve either stimulating or inhibiting adenylyl cyclase, or inhibiting phosphodiesterases, the enzymes that degrade cAMP. nih.gov

Research into whether this compound modulates cAMP levels or interacts with components of the cAMP signaling pathway has not been found in the public scientific record.

In Vitro Biological Screening Models

In vitro models are essential tools in drug discovery and development for the initial screening and characterization of chemical compounds. These systems provide a simplified, controlled environment to assess the biological activity of a substance before proceeding to more complex preclinical studies. youtube.com

For screening potential antiviral agents, cell-based assays are commonly used. For example, a human hepatoblastoma cell line that continuously synthesizes hepatitis B virus (HBV) DNA has been utilized to test the efficacy of various DNA synthesis inhibitors. nih.gov In this model, compounds are added to the cell culture, and their effect on viral DNA replication is measured, often using techniques like Southern blotting. nih.gov Another common in vitro setup is the transwell assay, where cells are grown on a porous membrane separating two chambers. A test compound is added to the top chamber, and its rate of passage to the bottom chamber is measured to evaluate its permeability across a cell monolayer. youtube.com Three-dimensional in vitro models, such as engineered vascular units on a chip, offer a more physiologically relevant environment by incorporating elements like blood flow and micro-environmental cues. youtube.com

Preclinical Evaluation of this compound and Analogs

Preclinical evaluation is a critical phase in drug development that involves in vitro and in vivo studies to gather essential data on a compound's efficacy and mechanism before human trials. nih.gov This stage aims to thoroughly characterize the compound and its analogs.

Mechanism of Action Elucidation

Understanding a compound's mechanism of action is fundamental to its development. This involves identifying its molecular target and the subsequent biochemical and physiological effects. For compounds targeting enzymes like nitric oxide synthase, elucidation involves detailed kinetic studies and analysis of interactions with the enzyme's domains. The process includes a two-step reaction: the hydroxylation of L-arginine to Nω-hydroxy-L-arginine, followed by its oxidation to L-citrulline and NO. nih.gov Investigating how a compound influences these steps can reveal its inhibitory or activating mechanism.

For receptor-mediated actions, such as those involving M2 muscarinic receptors, the mechanism is explored through binding assays to determine affinity and functional assays to measure downstream signaling events, like changes in cAMP levels or ion channel activity. mdpi.com The structural basis of activation, involving conformational changes in the receptor, is often studied using advanced techniques like X-ray crystallography. vub.be

Comparative Biological Activity with Related Compounds

Comparing the biological activity of a lead compound with its analogs is a key part of preclinical evaluation. This process, often integrated with structure-activity relationship studies, helps to identify which chemical modifications enhance potency or selectivity. For example, in the development of antibacterial compounds from fungal extracts, a biochemometric approach combining chemical profiling (UPLC-MS) with bioactivity data can be used. nih.gov This method allows for the rapid identification of the most potent compounds within a complex mixture by correlating specific chemical signatures with biological activity levels. nih.gov Follow-up assays on the purified compounds then confirm these predictions and allow for direct comparison of their minimum inhibitory concentrations (MIC). nih.gov Similarly, when developing enzyme inhibitors, a library of related compounds is often synthesized and tested to compare their inhibitory concentrations (e.g., IC50 values), providing a clear measure of their relative potencies. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound

Structure-activity relationship (SAR) analysis is a cornerstone of medicinal chemistry that investigates how the chemical structure of a molecule correlates with its biological activity. gardp.orgoncodesign-services.com The goal is to identify the key chemical features (pharmacophores) responsible for the desired effect, which guides the design of more potent, selective, and safer drug candidates. oncodesign-services.comcollaborativedrug.com

SAR studies involve the systematic modification of a lead compound's structure and the subsequent evaluation of the biological activity of these new analogs. For instance, in developing inhibitors for a specific protein target, researchers might alter various functional groups on a parent molecule. The results of these modifications provide insights into the structural requirements for activity. For example, studies on pyrazolopyridinyl pyrimidine (B1678525) derivatives showed that the position of nitrogen atoms within the heterocyclic core had a significant impact on inhibitory activity. nih.gov Similarly, research on proline derivatives as GABA uptake inhibitors revealed that adding a lipophilic group at a specific position on the proline moiety was beneficial for potent inhibition at the GAT3 transporter. nih.gov These findings create a roadmap for chemists to optimize the lead compound's structure to achieve the desired biological outcome. oncodesign-services.com

Interactive Data Table: Example SAR Data for Hypothetical Analogs

The following table illustrates how data from SAR studies might be presented, showing the relationship between structural modifications and biological activity.

CompoundR1 GroupR2 GroupIC50 (µM)
Analog A-H-CH310.5
Analog B-Cl-CH32.1
Analog C-H-CH2CH38.9
Analog D-Cl-CH2CH31.5

Qualitative Structure-Activity Relationships

Detailed qualitative structure-activity relationship (SAR) studies specifically centered on this compound are not extensively available in the public domain. However, valuable insights can be inferred from research on analogous compounds, particularly those containing the N-acyl-p-aminophenol scaffold.

The analgesic and anti-inflammatory properties of this class of compounds are influenced by the nature of the acyl group. For instance, in a series of compounds featuring a para-aminophenol linker, variations in the length of the lipophilic alkyl chain on the amide nitrogen have been shown to impact biological activity. One study demonstrated that a butyryl group (as is present in this compound) conferred more potent anti-inflammatory activity compared to an acetyl group. mdpi.com This suggests that a moderate-length alkyl chain is beneficial for this particular activity.

The core structure of this compound, N-(4-hydroxyphenyl)butanamide, is related to the well-known analgesic and antipyretic drug, paracetamol (N-acetyl-p-aminophenol). nih.gov The key structural features are the para-substituted hydroxyl group on the phenyl ring and the amide linkage. The hydroxyl group is understood to be a critical feature for the activity of many phenolic compounds. The amide group's conformation and the nature of its substituent play a role in how the molecule interacts with biological targets.

In broader studies of anilide derivatives, modifications at various positions of the phenyl ring and alterations of the acyl group have been shown to significantly affect their pharmacological profiles, including analgesic and anticonvulsant activities. nih.govnih.gov For example, research on 4-anilidopiperidine derivatives has explored how different substituents modulate analgesic effects. nih.govcore.ac.uk While not directly studying this compound, these studies underscore the importance of the anilide scaffold in designing biologically active molecules.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. nih.gov These models are instrumental in drug discovery for predicting the activity of novel compounds and for optimizing lead structures. researchgate.net A typical QSAR study involves calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a series of compounds and then using statistical methods to derive a correlation with their measured biological activities. sci-hub.senih.gov

As of the current available literature, no specific QSAR models have been published for a series of compounds that includes this compound. The development of a robust QSAR model requires a dataset of structurally related compounds with a range of biological activities. sci-hub.se Such a study on this compound and its analogs would be necessary to derive a predictive mathematical equation.

For illustrative purposes, a generic QSAR model is often represented by a linear equation:

Log(1/C) = a(Descriptor 1) + b(Descriptor 2) + ... + constant

Where 'C' is the concentration of the compound required to produce a specific biological effect (like IC50), and 'a' and 'b' are coefficients for the respective molecular descriptors. The statistical quality of a QSAR model is assessed by parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (q²). nih.govnih.gov

While there are no direct QSAR studies on this compound, the approach has been successfully applied to other classes of compounds, including inhibitors of various enzymes and receptors. nih.govnih.govnih.gov

Molecular Docking and Computational Chemistry Approaches

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govyoutube.com It is widely used in drug design to understand the binding mode of a ligand to its target protein at an atomic level. nih.gov This understanding can help in explaining the observed biological activity and in designing more potent molecules. The process involves predicting the ligand's conformation within the binding site and estimating the binding affinity, often expressed as a docking score or binding energy. youtube.commdpi.com

There are no specific molecular docking studies for this compound against a defined biological target reported in the scientific literature. To perform such a study, a high-resolution 3D structure of the target protein (from X-ray crystallography or NMR, for instance) is required. The this compound molecule would then be computationally placed into the active site of the protein, and its potential binding conformations and interactions would be evaluated.

Key interactions that are typically analyzed in molecular docking studies include:

Hydrogen bonds: These are crucial for the specificity of ligand binding. The hydroxyl and amide groups of this compound would be potential hydrogen bond donors and acceptors.

Hydrophobic interactions: The butyl chain and the phenyl ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Computational chemistry approaches, such as Density Functional Theory (DFT), can also be employed to calculate the electronic properties of a molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.gov These calculations provide insights into the molecule's reactivity and charge distribution, which are important for understanding its interaction with a biological target. nih.gov

Although no specific docking results for this compound are available, the following table illustrates the kind of data that would be generated from such a study.

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Hypothetical Target A---
Hypothetical Target B---

This table is for illustrative purposes only, as no specific molecular docking data for this compound is currently available.

Metabolic and Pharmacokinetic Research on 4 Hydroxybutyranilide

In Vitro Metabolic Stability and Biotransformation

The in vitro metabolic stability of a compound is a critical parameter assessed during early drug discovery, providing an indication of its susceptibility to metabolic enzymes and its potential for first-pass metabolism. For 4'-Hydroxybutyranilide, in vitro studies using liver microsomes or hepatocytes from various species would be the standard approach to determine its metabolic fate. nih.govthermofisher.com These systems contain a wide array of drug-metabolizing enzymes, including cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs). nih.gov

The biotransformation of this compound likely involves several key pathways. Phase I reactions, which introduce or expose functional groups, are expected to occur. longdom.org Given the anilide structure, hydroxylation of the aromatic ring is a probable metabolic route. rsc.orgacs.org Additionally, the butyryl side chain can undergo oxidation. Phase II conjugation reactions would follow, rendering the molecule more water-soluble for excretion. longdom.org The phenolic hydroxyl group is a prime site for glucuronidation or sulfation. uomustansiriyah.edu.iq

A typical in vitro metabolic stability assay would involve incubating this compound with liver microsomes and monitoring its disappearance over time. The results are often expressed as the half-life (t½) and intrinsic clearance (CLint), which can be used to predict in vivo hepatic clearance. thermofisher.com

Table 1: Predicted Phase I and Phase II Biotransformation Pathways of this compound

PhaseReaction TypePredicted Metabolite(s)
Phase IAromatic HydroxylationCatechol or hydroquinone (B1673460) derivatives
Aliphatic HydroxylationHydroxylated butyryl side chain derivatives
Amide Hydrolysis4-aminophenol (B1666318) and butyric acid
Phase IIGlucuronidation4'-O-glucuronide
Sulfation4'-O-sulfate
Amino Acid ConjugationGlycine (B1666218) or taurine (B1682933) conjugates of the butyric acid moiety (if formed via hydrolysis)

Metabolite Identification and Profiling

Following in vitro and in vivo studies, the identification and profiling of metabolites are crucial to understanding the complete disposition of a compound. For this compound, this would involve the use of advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to separate and identify the structures of its metabolites. sielc.com

Based on the predicted biotransformation pathways, a range of metabolites could be expected. The primary metabolites would likely be the glucuronide and sulfate (B86663) conjugates of the parent compound, formed at the phenolic hydroxyl group. uomustansiriyah.edu.iq Hydroxylated metabolites, both on the aromatic ring and the butyryl side chain, would also be anticipated. rsc.orgacs.org If amide hydrolysis occurs, 4-aminophenol and its subsequent metabolites, as well as butyric acid and its metabolites, would be present. asm.org

Table 2: Potential Metabolites of this compound

Metabolite ID (Hypothetical)Chemical NameMetabolic Pathway
M1This compound-O-glucuronideGlucuronidation
M2This compound-O-sulfateSulfation
M33',4'-DihydroxybutyranilideAromatic Hydroxylation
M44'-Hydroxy-3-hydroxybutyranilideAliphatic Hydroxylation
M54-AminophenolAmide Hydrolysis
M6Butyric acidAmide Hydrolysis

Interactions with Metabolic Enzymes and Pathways

Peroxisomal Beta-Oxidation Involvement

The butyric acid side chain of this compound, or butyric acid itself if formed through hydrolysis, could potentially undergo chain shortening via beta-oxidation. While mitochondrial beta-oxidation is the primary pathway for fatty acids, peroxisomal beta-oxidation plays a significant role in the metabolism of xenobiotics with acyl side chains. nih.govnih.gov Peroxisomal beta-oxidation can handle a broader range of substrates, including those that are poor substrates for the mitochondrial pathway. nih.gov The process involves a series of enzymatic reactions that shorten the acyl chain by two carbons in each cycle, producing acetyl-CoA. mdpi.com In the case of the butyryl side chain, one cycle of beta-oxidation would yield acetyl-CoA.

Amino Acid Biosynthesis Perturbations

The metabolism of this compound can intersect with amino acid biosynthesis pathways. For instance, the butyric acid moiety, if cleaved, could be activated to its CoA thioester. This acyl-CoA can then be conjugated with amino acids such as glycine or taurine in a Phase II metabolic reaction. nih.govreactome.orgflinders.edu.au This process is a recognized pathway for the detoxification and elimination of xenobiotic carboxylic acids. nih.goval-edu.com The availability of these amino acids could, in turn, be influenced by the extent of this conjugation reaction. Furthermore, metabolites of this compound could potentially influence the synthesis of other amino acids by providing precursors or by affecting the enzymes involved in their biosynthesis.

Influence on TCA Cycle-Related Metabolites

The tricarboxylic acid (TCA) cycle is a central hub of cellular metabolism, and the breakdown products of many xenobiotics can enter this cycle. nih.govyoutube.com The acetyl-CoA generated from the beta-oxidation of the butyryl side chain of this compound is a direct substrate for the TCA cycle, where it condenses with oxaloacetate to form citrate (B86180). wikipedia.org This influx of acetyl-CoA could potentially alter the concentrations of TCA cycle intermediates. For example, an increased supply of acetyl-CoA might lead to an increase in citrate levels. Citrate can be transported out of the mitochondria and cleaved to regenerate acetyl-CoA in the cytoplasm for fatty acid synthesis, or it can allosterically regulate various enzymes. wikipedia.org Therefore, the metabolism of this compound could have downstream effects on cellular energy status and biosynthetic processes linked to the TCA cycle.

Analytical Methodologies for 4 Hydroxybutyranilide in Research

Chromatographic Techniques for Analysis

Chromatography is a fundamental technique for separating mixtures, making it indispensable for the analysis of 4'-Hydroxybutyranilide, especially in complex biological or chemical samples. sigmaaldrich.com The principle relies on the differential partitioning of the analyte between a stationary phase and a mobile phase. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of pharmaceutical compounds and is widely used for separating non-volatile analytes. basicmedicalkey.comnih.gov The system utilizes a liquid mobile phase pumped under high pressure through a column packed with a solid stationary phase. basicmedicalkey.com The separation is based on the analyte's interaction with the stationary phase, which can be tailored by selecting different column chemistries (e.g., reversed-phase, normal-phase) and mobile phase compositions. sigmaaldrich.com

For compounds similar to this compound, reversed-phase (RP) HPLC is a common approach. sielc.comlew.ro A typical RP-HPLC method might involve a C18 column and a mobile phase consisting of an aqueous component (like water with a pH modifier such as phosphoric acid or formic acid) and an organic modifier (like acetonitrile (B52724) or methanol). sielc.comresearchgate.net Detection is often achieved using a UV/visible detector, as the aromatic ring in this compound would absorb UV light. basicmedicalkey.comsielc.com The combination of HPLC with UV detection provides a robust and precise method for quantification. basicmedicalkey.com

Table 1: Example HPLC Parameters for a Structurally Related Compound
ParameterConditionReference
ColumnNewcrom R1 (Reversed-Phase) sielc.com
Mobile PhaseAcetonitrile (MeCN) and water with phosphoric acid sielc.com
DetectionUV/Visible basicmedicalkey.com
ApplicationSeparation and quantification sielc.com

When higher sensitivity and selectivity are required, HPLC can be coupled with a fluorescence detector (FLD). nih.gov This technique, RP-HPLC-FLD, is particularly useful for analyzing analytes at trace levels in complex biological samples. nih.govscispace.com Since this compound is not naturally fluorescent, a pre-column or post-column derivatization step is necessary to attach a fluorescent tag to the molecule. nih.govscispace.com

The development of an RP-HPLC-FLD method involves several critical steps:

Selection of a Derivatization Reagent : A suitable fluorogenic reagent that reacts specifically and efficiently with the functional groups of this compound (e.g., the hydroxyl or amide group) must be chosen. researchgate.net

Optimization of Derivatization Conditions : The reaction conditions, including temperature, time, pH, and reagent concentration, must be optimized to ensure a complete and reproducible derivatization reaction. researchgate.net

Chromatographic Separation : An appropriate reversed-phase column and mobile phase gradient are developed to separate the fluorescently labeled this compound derivative from other sample components and excess reagent. scispace.com

Fluorescence Detection : The excitation and emission wavelengths of the fluorescence detector are set to the specific wavelengths of the derivatized product to maximize sensitivity. scispace.com

This method offers significant advantages in terms of sensitivity and the ability to minimize interference from matrix components that are not derivatized. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. uab.edu It is a benchmark method in forensic toxicology and metabolomics for the identification and quantification of a wide range of compounds. nih.govfrontiersin.org

For the analysis of this compound, a derivatization step is typically required to increase its volatility and thermal stability, making it suitable for GC analysis. scispace.comnih.gov This often involves silylation, where active hydrogens (like the one in the hydroxyl group) are replaced with a trimethylsilyl (B98337) (TMS) group using reagents such as N,O-bis[trimethylsilyl]trifluoroacetamide (BSTFA). nih.gov

The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the compound's boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of the compound. nih.govnih.gov Quantification is often achieved using a stable isotope-labeled internal standard. nih.gov

Table 2: General GC-MS Workflow for Polar Analytes
StepDescriptionReference
Sample PreparationExtraction from matrix (e.g., liquid-liquid extraction). nih.gov
DerivatizationReaction with a silylating agent (e.g., BSTFA) to increase volatility. nih.gov
GC SeparationSeparation on a capillary column based on volatility and polarity. scispace.com
MS DetectionIonization (typically Electron Ionization) and mass analysis for identification and quantification. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool in analytical chemistry, offering high sensitivity and specificity without the need for derivatization in many cases. nih.govmdpi.com This technique couples the separation power of HPLC with the analytical capabilities of tandem mass spectrometry. phenomenex.com

In a typical LC-MS/MS analysis of this compound, the sample would first be subjected to a simple extraction procedure, such as protein precipitation or solid-phase extraction (SPE). phenomenex.com The extract is then injected into the LC system, where the compound is separated on a reversed-phase column. nih.gov The eluent from the column is directed into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates charged molecules of the analyte. nih.gov

The tandem mass spectrometer then performs two stages of mass analysis. In the first stage, the precursor ion (the charged molecule of this compound) is selected. This ion is then fragmented, and in the second stage, a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for the detection of the analyte at very low concentrations even in complex matrices. nih.govsemanticscholar.org

Table 3: Key Features of LC-MS/MS Analysis
FeatureDescriptionReference
Sample PreparationOften simple, e.g., protein precipitation or SPE. phenomenex.com
ChromatographyReversed-phase LC for separation. nih.gov
IonizationElectrospray Ionization (ESI) is commonly used. nih.gov
Detection ModeMultiple Reaction Monitoring (MRM) for high selectivity and sensitivity. nih.gov

High-Performance Liquid Chromatography (HPLC) Methodologies.

Spectroscopic Methods in Research

Spectroscopic methods are used to determine the molecular structure of compounds by measuring their interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. hyphadiscovery.com It provides detailed information about the carbon-hydrogen framework of a molecule. youtube.com For this compound, ¹H NMR and ¹³C NMR are the primary experiments used for structural confirmation. researchgate.net

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. researchgate.net For this compound, one would expect to see distinct signals for the aromatic protons on the phenyl ring, the protons of the butyryl chain, and the protons of the amide and hydroxyl groups. spectrabase.com The splitting patterns (e.g., singlet, doublet, triplet) of these signals reveal the number of adjacent protons, which is crucial for piecing together the molecular structure. youtube.comchegg.com

¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for a carbon count and information about their chemical environment (e.g., aromatic, aliphatic, carbonyl). nih.gov

Together, 1D (¹H, ¹³C) and 2D NMR experiments (such as COSY and HMBC) can be used to unambiguously confirm the connectivity of atoms and thus the complete structure of this compound. hyphadiscovery.com

Table 4: Expected ¹H NMR Spectral Data for this compound
Proton TypeExpected Chemical Shift (ppm)Expected Multiplicity
Aromatic (phenyl ring)~6.8 - 7.5Doublets
Amide (NH)Variable (broad singlet)Singlet
Hydroxyl (OH)Variable (broad singlet)Singlet
-CH₂- (alpha to C=O)~2.2Triplet
-CH₂- (beta to C=O)~1.7Sextet
-CH₃ (gamma to C=O)~0.9Triplet
Note: Expected values are approximate and can vary based on solvent and instrument.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a cornerstone technique for the qualitative analysis of this compound, providing direct evidence of its key functional groups. The vibrational spectrum of a molecule is a unique physical property that can be used as a fingerprint for identification. wiley.com By passing infrared radiation through a sample, the bonds within the molecule absorb energy at specific frequencies, causing them to stretch or bend. vscht.cz These absorption frequencies, typically reported in wavenumbers (cm⁻¹), are characteristic of the types of bonds and functional groups present. wiley.com

For this compound, the IR spectrum displays a series of distinct absorption bands that confirm its structure, which incorporates a phenolic hydroxyl group, a secondary amide linkage, an aromatic ring, and an aliphatic chain. The interpretation of the spectrum involves correlating these bands with known group frequencies.

Key characteristic IR absorptions for this compound include:

O-H Stretch (Phenol): A broad and strong absorption band is typically observed in the region of 3400-3200 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl (-OH) group of the phenol (B47542).

N-H Stretch (Amide): A moderate to sharp band appears around 3300 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are typically seen as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). vscht.cz In contrast, aliphatic C-H stretching from the butyryl group's CH₂ and CH₃ moieties gives rise to strong bands just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

C=O Stretch (Amide I Band): A very strong and sharp absorption, characteristic of the carbonyl (C=O) stretching vibration of the amide group, is prominent in the 1680-1650 cm⁻¹ region. This is referred to as the Amide I band.

N-H Bend (Amide II Band): The Amide II band, a result of the coupling of N-H in-plane bending and C-N stretching vibrations, appears as a strong band between 1560-1530 cm⁻¹.

C=C Stretch (Aromatic): The presence of the benzene (B151609) ring is confirmed by one or more moderate to sharp bands in the 1600-1450 cm⁻¹ region due to C=C bond stretching vibrations within the ring. vscht.cz

The following interactive table summarizes the expected IR absorption bands for the primary functional groups in this compound.

Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)Intensity
Phenol (-OH)O-H Stretch3400 - 3200Strong, Broad
Secondary Amide (-NH-)N-H Stretch~3300Moderate, Sharp
Aromatic Ring=C-H Stretch3100 - 3000Weak to Moderate
Alkyl Chain (-CH₂, -CH₃)-C-H Stretch2960 - 2850Strong
Amide (-C=O)C=O Stretch (Amide I)1680 - 1650Very Strong
Secondary Amide (-NH-)N-H Bend (Amide II)1560 - 1530Strong
Aromatic RingC=C Stretch1600 - 1450Moderate

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. In a mass spectrometer, a molecule is ionized, and the resulting charged particles (the molecular ion and its fragments) are separated based on their mass-to-charge ratio (m/z). chemguide.co.uk

The molecular ion (M⁺) peak corresponds to the mass of the intact molecule after losing one electron. For this compound (C₁₀H₁₃NO₂), the exact mass is 179.09 g/mol , and its mass spectrum would show a molecular ion peak at m/z 179. spectrabase.com

The energetically unstable molecular ions often break apart into smaller, more stable fragments. chemguide.co.uk The pattern of these fragments provides a roadmap of the molecule's structure. The analysis of these fragmentation patterns is critical for structural confirmation. For this compound, several key fragmentation pathways are expected:

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for amides and ketones. youtube.com This can result in the loss of the propyl radical (•C₃H₇), leading to a significant fragment ion.

Amide Bond Cleavage: The C-N bond of the amide linkage can cleave, separating the butyryl portion from the aminophenol portion of the molecule.

McLafferty Rearrangement: This is a characteristic fragmentation for molecules containing a carbonyl group and a sufficiently long alkyl chain. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon bond, resulting in the loss of a neutral alkene (propene in this case).

Cleavage at the Phenolic Ring: Fragmentation can also involve the aminophenol ring, such as the loss of CO, which is common for phenols.

The table below details the likely fragments observed in the mass spectrum of this compound.

m/z ValueProposed Fragment Ion StructureOrigin / Neutral Loss
179[C₁₀H₁₃NO₂]⁺•Molecular Ion (M⁺)
136[HOC₆H₄NHCO]⁺Alpha-cleavage, loss of propyl radical (•C₃H₇)
121[HOC₆H₄NCO]⁺•McLafferty Rearrangement, loss of propene (C₃H₆)
109[HOC₆H₄NH₂]⁺•Cleavage of amide C-N bond, forming the 4-aminophenol (B1666318) radical cation
71[CH₃CH₂CH₂CO]⁺Cleavage of amide C-N bond, forming the butyryl cation

Advanced Analytical Strategies

Beyond fundamental characterization, the development of robust and reliable analytical methods for this compound requires advanced strategies. These include chemical modification to improve analytical performance and systematic frameworks to ensure method quality and control.

Derivatization Techniques for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product that has improved properties for analysis, particularly for gas chromatography (GC) and high-performance liquid chromatography (HPLC). sigmaaldrich.com For a compound like this compound, which contains polar functional groups (-OH and -NH-), derivatization can be essential. libretexts.org These polar groups can cause poor peak shape, low volatility, and thermal instability, hindering GC analysis. jfda-online.com

The primary goals of derivatizing this compound are:

Increase Volatility: By replacing the active hydrogens on the phenol and amide groups with non-polar groups, the molecule's boiling point is lowered, making it suitable for GC analysis. libretexts.org

Improve Thermal Stability: The resulting derivatives are often more stable at the high temperatures used in GC injectors and columns. libretexts.org

Enhance Detection: Derivatizing agents can introduce specific functional groups (e.g., halogenated groups) that significantly increase the response of selective detectors like an electron capture detector (ECD). jfda-online.com

Common derivatization reactions applicable to the hydroxyl and amide groups of this compound include:

Silylation: This is one of the most common methods, where an active hydrogen is replaced by a trimethylsilyl (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), react with both the phenolic -OH and the amide -NH to form a more volatile and stable TMS-ether and TMS-amide, respectively. sigmaaldrich.com

Acylation: This reaction involves introducing an acyl group. Using fluorinated anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA), converts the hydroxyl and amino groups into fluoroacyl derivatives. These derivatives are not only volatile but also highly responsive to ECD, allowing for trace-level detection. jfda-online.com

TechniqueCommon Reagent(s)Target Functional Group(s)Primary Advantage for Analysis
SilylationBSTFA, TMCS-OH (Phenol), -NH (Amide)Increases volatility and thermal stability for GC-MS
AcylationTFAA, Pentafluoropropionic Anhydride (PFPA)-OH (Phenol), -NH (Amide)Increases volatility and provides high sensitivity with ECD
AlkylationPentafluorobenzyl Bromide (PFB-Br)-OH (Phenol)Forms stable derivatives for sensitive ECD detection

Quality by Design (QbD) in Analytical Method Development

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. americanpharmaceuticalreview.com When applied to analytical methods, this is termed Analytical QbD (AQbD). The goal of AQbD is to develop a robust and well-understood method that consistently delivers its intended performance throughout its lifecycle. americanpharmaceuticalreview.com

Developing an HPLC method for this compound using AQbD principles would involve the following steps:

Define the Analytical Target Profile (ATP): This first step defines the goal of the method. For example, "To develop a robust, accurate, and precise stability-indicating RP-HPLC method for the quantification of this compound in a drug substance."

Identify Critical Quality Attributes (CQAs) and Critical Method Attributes (CMAs): These are the properties of the analytical result that must be controlled to ensure the desired quality. Examples include accuracy, precision, linearity, and the resolution between this compound and any potential impurities or degradation products.

Conduct Risk Assessment: A risk assessment (e.g., using an Ishikawa or fishbone diagram) is performed to identify potential variables in the method that could impact the CMAs. These variables are known as Critical Method Parameters (CMPs). For an HPLC method, CMPs could include mobile phase pH, organic solvent percentage, column temperature, and flow rate.

Design of Experiments (DoE): DoE is used to systematically study the effects of the identified CMPs on the CMAs. This multivariate approach allows for an efficient exploration of the relationships between method parameters and performance.

Establish the Method Operable Design Region (MODR): The knowledge gained from DoE is used to define the MODR, which is a multidimensional space of method parameters within which the method is proven to perform robustly and meet all predefined criteria. americanpharmaceuticalreview.com

Define a Control Strategy: A control strategy is implemented to ensure the method operates within the MODR during routine use. This includes setting system suitability criteria and defining procedures for monitoring method performance over time.

AQbD StageExample Application for this compound HPLC Method
Analytical Target Profile (ATP)Quantify this compound with accuracy >99.0% and precision (RSD) <1.0%.
Critical Method Attributes (CMAs)Resolution >2.0 from nearest impurity, Tailing Factor <1.5.
Critical Method Parameters (CMPs)Mobile Phase pH, % Acetonitrile, Column Temperature.
Design of Experiments (DoE)A full factorial or central composite design to study the effects of CMPs on CMAs.
Method Operable Design Region (MODR)pH: 3.0-3.5; % Acetonitrile: 45-50%; Temperature: 30-35°C.
Control StrategySystem suitability test: Resolution must be >2.5, Tailing Factor <1.3 before sample analysis.

Six Sigma Method for Analytical Process Performance Evaluation

Six Sigma is a data-driven quality management methodology used to improve processes by identifying and removing the causes of defects or errors. nih.gov In an analytical laboratory, it can be used to quantitatively evaluate the performance of a validated method. The performance is measured by a "sigma metric," which indicates the level of control of the analytical process. nih.gov A process operating at a Six Sigma level produces only 3.4 defects per million opportunities (DPMO), which is considered world-class performance. nih.gov

The sigma metric for an analytical method for this compound is calculated using the following formula:

Sigma Metric = (Total Allowable Error % - |Bias %|) / %CV

Where:

Total Allowable Error (TEa): The maximum acceptable difference between a test result and the true value. This is often defined by regulatory guidelines or clinical requirements.

Bias: A measure of the systematic error or trueness of the method. It is calculated from proficiency testing data or by analyzing certified reference materials.

Coefficient of Variation (CV): A measure of the random error or imprecision of the method, determined from long-term internal quality control data.

By calculating the sigma metric, a laboratory can objectively assess the performance of its this compound assay. A high sigma value (≥6) indicates a robust method with very low error rates, requiring minimal quality control. A low sigma value (<3) indicates an unstable method prone to errors, which may require troubleshooting, re-validation, or a more stringent quality control strategy.

The following table provides a hypothetical Six Sigma evaluation for a quantitative assay of this compound.

ParameterHypothetical ValueDescription
Total Allowable Error (TEa)10.0%Maximum acceptable error for the assay as per internal quality standards.
Method Bias1.5%Systematic error determined from external quality assessment schemes.
Method Precision (%CV)1.2%Random error determined from long-term internal quality control data.
Calculated Sigma Metric 7.08 (10 - 1.5) / 1.2 = 7.08. This indicates a world-class level of performance.

Therapeutic and Research Applications of 4 Hydroxybutyranilide Excluding Dosage/administration

Neurological Disorder Research Applications

There is no available scientific literature detailing investigations into the application of 4'-Hydroxybutyranilide in neurological disorder research.

Investigations into Neurotransmitter Systems

No research has been published that investigates the effects or mechanisms of action of this compound on neurotransmitter systems.

Other Biomedical Research Applications

Specific biomedical research applications for this compound have not been documented in peer-reviewed literature.

Anti-malarial Drug Research Context

There are no published studies that evaluate the efficacy or potential of this compound as an anti-malarial agent.

Cardiovascular System Research

The effects of this compound on the cardiovascular system have not been the subject of any published scientific research.

Anti-infective Research

There is no available data or research on the anti-infective properties of this compound.

Future Directions for Research on this compound

Given the current absence of detailed research on this compound, future research directions are wide open and would need to begin with foundational studies to characterize its biological activity and potential as a research tool.

Initial research could focus on:

Screening for Biological Activity: The compound could be screened against a wide range of biological targets, such as enzymes and receptors, to identify any potential bioactivity. This would be a critical first step in determining its potential therapeutic or research applications.

Development of Derivatives: The core structure of this compound could be chemically modified to create a library of related compounds. These derivatives could then be screened for enhanced or novel biological activities.

Elucidation of Mechanism of Action: If any biological activity is identified, subsequent research would need to focus on understanding its mechanism of action at the molecular level. This could involve techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and various cellular and biochemical assays.

The exploration of this compound as a research tool would be contingent on the outcomes of such fundamental studies. If it is found to interact with a specific biological target, it could then be developed into a valuable probe for studying that target's function.

Table 2: Proposed Future Research Trajectory for this compound

Research PhaseObjectivesPotential Methodologies
Phase 1: Foundational Screening To identify any biological activity of this compound.High-throughput screening against enzyme and receptor panels.
Phase 2: Chemical Elaboration To synthesize and screen a library of derivatives to explore structure-activity relationships.Combinatorial chemistry, parallel synthesis.
Phase 3: Mechanistic Studies To determine the molecular mechanism of action for any identified bioactive compounds.X-ray crystallography, NMR, surface plasmon resonance, cellular assays.
Phase 4: Tool Development To develop validated research tools based on bioactive compounds for studying specific biological processes.Synthesis of biotinylated or fluorescently labeled probes, development of specific assays.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 4'-Hydroxybutyranilide’s purity and structural integrity?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the amide bond and hydroxyl group positions. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is advised for purity assessment, referencing retention time against a certified standard. Melting point analysis (137–141°C, literature value ) should align with reported data to validate crystallinity. For novel syntheses, compare spectroscopic data with Reaxys or SciFinder entries to confirm structural novelty .

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodology : Use N95 respirators, nitrile gloves, and safety goggles to avoid inhalation, dermal contact, or ocular exposure. Store in a ventilated, dry environment away from oxidizers. Toxicity assessments (e.g., acute exposure studies) should precede in vivo applications, with institutional safety protocols adhering to OSHA HCS guidelines .

Q. What synthetic routes are documented for this compound, and how can yield be optimized?

  • Methodology : Common methods include hydroxybutyryl chloride coupling with 4-aminophenol under inert conditions. Optimize yields (typically 60–75%) via controlled temperature (0–5°C) and stoichiometric excess of the acyl chloride. Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization from ethanol-water mixtures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodology : Conduct meta-analysis of existing literature, isolating variables such as solvent polarity (e.g., DMSO vs. aqueous buffers), concentration ranges, and assay types (e.g., enzyme inhibition vs. cellular uptake). Replicate conflicting experiments under standardized conditions, using ANOVA to identify statistically significant discrepancies (p < 0.05) .

Q. What experimental design strategies minimize confounding variables in pharmacokinetic studies of this compound?

  • Methodology : Employ a double-blind, randomized block design for in vivo studies. Control for metabolic variability by using isogenic animal models. Quantify plasma concentrations via LC-MS/MS, with internal standardization (e.g., deuterated analogs). Include negative controls (vehicle-only) and validate assay reproducibility via coefficient of variation (<15%) .

Q. How can density functional theory (DFT) simulations complement experimental data on this compound’s reactivity?

  • Methodology : Model the compound’s electronic structure using Gaussian 16 at the B3LYP/6-311++G(d,p) level to predict sites of electrophilic attack or hydrogen bonding. Correlate frontier molecular orbital (HOMO/LUMO) energies with experimental redox potentials or spectroscopic shifts. Validate simulations against X-ray crystallography or IR data .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity assays?

  • Methodology : Fit data to a sigmoidal curve using nonlinear regression (e.g., GraphPad Prism) to calculate EC50/LC50 values. Apply the Hill equation to assess cooperativity. For non-monotonic responses, use benchmark dose (BMD) modeling with Akaike’s information criterion (AIC) to select the best-fit model .

Methodological Considerations

  • Data Integrity : Use triplicate measurements for all quantitative assays. Raw data must be archived in appendices, with processed results (mean ± SD) in main texts. Outliers should be evaluated via Grubbs’ test before exclusion .
  • Ethical Compliance : For studies involving human-derived samples, include IRB approval codes and informed consent documentation. Anonymize data using alphanumeric identifiers .

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Feasible Synthetic Routes

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Reactant of Route 2
4'-Hydroxybutyranilide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.